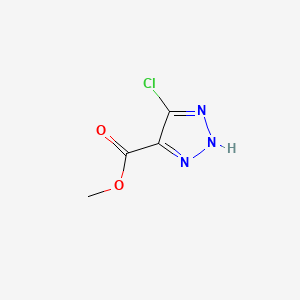

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester” is a chemical compound. It is a derivative of 1H-1,2,3-Triazole-4-carboxylic acid . The molecular formula of 1H-1,2,3-Triazole-4-carboxylic acid is C3H3N3O2 .

Synthesis Analysis

Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . There are also various methods for the synthesis of 1,2,4-triazoles, including reactions involving hydrazines and formamide .Wissenschaftliche Forschungsanwendungen

Drug Discovery

Methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate: is a compound that has garnered attention in the pharmaceutical industry due to its structural similarity to the amide bond, which is prevalent in many bioactive molecules. Its stability and hydrogen bonding ability make it a valuable scaffold in drug design . For instance, it can be used to create analogs of known pharmacological agents, potentially leading to new drugs with improved efficacy and safety profiles.

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate. It can undergo various chemical reactions, including cycloadditions, to form more complex molecules. This makes it an essential building block for synthesizing a wide range of organic compounds .

Polymer Chemistry

The triazole ring found in methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate can be incorporated into polymers to enhance their properties. For example, it can improve thermal stability and chemical resistance, making the resulting polymers suitable for high-performance applications .

Supramolecular Chemistry

Due to its ability to engage in hydrogen bonding, this compound is used in supramolecular chemistry to create self-assembling systems. These systems have potential applications in creating nanoscale structures and devices .

Bioconjugation

In chemical biology, methyl 5-chloro-1H-1,2,3-triazole-4-carboxylate is used for bioconjugation. This involves attaching biomolecules to other substances, such as drugs or fluorescent tags, which is crucial for developing targeted therapies and diagnostic tools .

Fluorescent Imaging

The compound’s structure allows for the attachment of fluorescent groups, making it useful in the development of imaging agents. These agents can be used to visualize biological processes in real-time, aiding in research and diagnosis .

Materials Science

In materials science, the compound’s robustness can be exploited to create new materials with desirable properties, such as increased durability or specific electronic characteristics .

Antiproliferative Agents

Research has shown that triazole derivatives can exhibit significant antiproliferative activity. For example, certain triazole compounds have demonstrated potent effects against specific cancer cell lines, indicating potential applications in cancer treatment .

Wirkmechanismus

- The primary target of this compound is not explicitly mentioned in the available literature. However, we can infer that it likely interacts with enzymes or proteins involved in biological processes due to its structural similarity to other triazole derivatives .

- Triazoles are known to exhibit diverse biological activities, including antifungal, anticancer, and antiviral properties. The N1 and N2 nitrogen atoms in the triazole moiety often play a crucial role in binding to active sites of enzymes .

Target of Action

Pharmacokinetics

Eigenschaften

IUPAC Name |

methyl 5-chloro-2H-triazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-10-4(9)2-3(5)7-8-6-2/h1H3,(H,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUOGIDBNRPVFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNN=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237063 |

Source

|

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1H-1,2,3-triazole-4-carboxylic acid methyl ester | |

CAS RN |

88474-33-3 |

Source

|

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088474333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

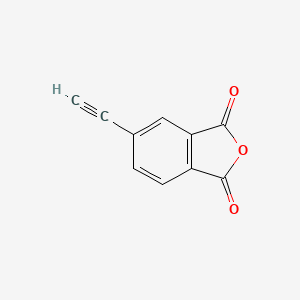

![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)

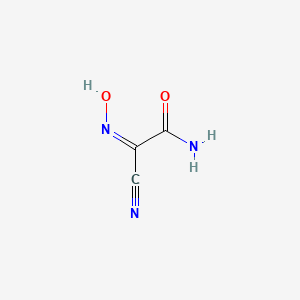

![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)

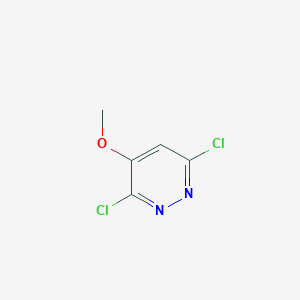

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)